molecular formula C13H21NO3 B2546342 Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate CAS No. 2353088-17-0

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate

Cat. No.: B2546342
CAS No.: 2353088-17-0
M. Wt: 239.315
InChI Key: FRVHXSHFMMMQIR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: CID 146050030) is a bicyclic organic compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group at position 1 and a 3-oxocyclobutyl moiety at position 3. Its molecular formula is C₁₃H₂₁NO₃ (molecular weight: 255.31 g/mol), with a SMILES string of CC(C)(C)OC(=O)N1CCC(C1)C2CC(=O)C2 . The compound’s unique structure combines the rigidity of a cyclobutane ring with the conformational flexibility of pyrrolidine, making it a valuable intermediate in pharmaceutical synthesis, particularly for probing strained ring systems in drug design .

Properties

IUPAC Name

tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9(8-14)10-6-11(15)7-10/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVHXSHFMMMQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

BOC Protection Strategies for Pyrrolidine Derivatives

Direct BOC Protection of Pre-Formed 3-(3-Oxocyclobutyl)Pyrrolidine

A foundational approach involves introducing the BOC group to a pre-synthesized 3-(3-oxocyclobutyl)pyrrolidine core. This method leverages di-tert-butyl dicarbonate (BOC₂O) under basic conditions:

  • Reaction Conditions :

    • Substrate : 3-(3-oxocyclobutyl)pyrrolidine
    • Reagent : BOC₂O (1.1 equivalents)
    • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Temperature : 0°C to room temperature
    • Time : 4–12 hours.
  • Mechanism :
    The amine group of pyrrolidine reacts with BOC₂O via nucleophilic acyl substitution, forming a stable carbamate. The reaction is typically quantitative, with yields exceeding 90% under anhydrous conditions.

  • Challenges :

    • Cyclobutyl Ketone Sensitivity : The 3-oxocyclobutyl group may undergo undesired enolization or retro-aldol reactions under basic conditions. Mitigation involves using mild bases (e.g., DMAP) and low temperatures.
    • Purification : The product is often an oil, requiring column chromatography with ethyl acetate/hexane gradients.

In Situ Cyclobutane Formation Followed by BOC Protection

An alternative route constructs the cyclobutane ring after pyrrolidine functionalization. This method is advantageous when cyclobutane precursors are unstable.

[2+2] Photocycloaddition to Form the Cyclobutyl Ring

A photochemical [2+2] cycloaddition between a pyrrolidine-bound enone and an alkene forms the cyclobutane ring:

  • Substrate Preparation :

    • Synthesize 3-vinylpyrrolidine-1-carboxylate via Grignard addition to N-BOC-pyrrolidinone.
    • Oxidize the vinyl group to an enone using Jones reagent.
  • Cycloaddition :

    • Reagents : Ethylene gas or substituted alkene
    • Conditions : UV light (254 nm), benzene solvent, 24–48 hours.
    • Outcome : Forms a bicyclic structure with the cyclobutane ring and ketone.
  • Limitations :

    • Poor regioselectivity and side products (e.g., dimerization).
    • Low scalability due to photochemical requirements.

Cyclobutane Ring Construction on BOC-Protected Pyrrolidine

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts constructs the cyclobutane ring from a diene precursor:

  • Substrate Synthesis :

    • Introduce allyl groups at the 3-position of BOC-pyrrolidine via alkylation.
    • Example: Treat N-BOC-pyrrolidine with allyl bromide and LDA.
  • Metathesis Reaction :

    • Catalyst : Grubbs 2nd generation (5 mol%)
    • Solvent : DCM, reflux
    • Yield : 60–70%.
  • Post-Modification :

    • Oxidize the resulting cyclobutene to the ketone using OsO₄/NaIO₄.

Michael Addition-Cyclization Cascade

A tandem Michael addition and cyclization builds the cyclobutyl ketone:

  • Substrate : N-BOC-pyrrolidine with a β-keto ester side chain.
  • Reaction :
    • Base-induced intramolecular Michael addition (e.g., K₂CO₃, methanol).
    • Forms the cyclobutane ring via 6-endo-trig cyclization.
  • Yield : ~50% after optimization.

Comparative Analysis of Synthesis Routes

Method Advantages Disadvantages Yield Range Key References
Direct BOC Protection High efficiency, minimal steps Requires pre-formed cyclobutane 85–95%
[2+2] Cycloaddition Builds cyclobutane and ketone in one step Low scalability, regioselectivity issues 30–50%
Ring-Closing Metathesis High stereocontrol Expensive catalysts, moderate yields 60–70%
Michael Addition Cascade Atom-economic Requires precise substrate design 40–50%

Experimental Considerations and Optimization

Solvent and Temperature Effects

  • Polar Solvents : DMF and THF improve solubility of intermediates but may hinder cyclization.
  • Low Temperatures : Crucial for minimizing ketone enolization during BOC protection (0°C to -20°C).

Catalytic Systems

  • Grubbs Catalyst : Optimal for RCM but degrades above 40°C.
  • DMAP vs. TEA : DMAP reduces side reactions in BOC protection but increases cost.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structure.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five structurally analogous pyrrolidine derivatives, focusing on molecular features, physicochemical properties, reactivity, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate (Target) C₁₃H₂₁NO₃ 255.31 Pyrrolidine with 3-oxocyclobutyl substituent; bicyclic system with ketone functionality
Tert-butyl 3-oxopyrrolidine-1-carboxylate C₉H₁₅NO₃ 185.22 Pyrrolidine-3-one core; single ketone on the pyrrolidine ring
(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (CAS: 103057-44-9) C₉H₁₇NO₃ 199.24 Pyrrolidine with hydroxyl group at position 3; stereospecific (R-configuration)
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C₁₁H₁₈F₃NO₃ 269.26 Multi-substituted pyrrolidine: hydroxy, methyl, and trifluoromethyl groups
(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 138108-72-2) C₁₁H₂₁NO₃ 227.28 Pyrrolidine with hydroxymethyl group at position 3; (R)-stereochemistry

Physicochemical Properties

  • Polarity and Solubility: The target compound exhibits moderate polarity due to the ketone in the cyclobutyl ring, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) . Tert-butyl 3-oxopyrrolidine-1-carboxylate (C₉H₁₅NO₃) has higher polarity from the pyrrolidinone ring, favoring solubility in alcohols and water . The trifluoromethyl group in the (3R,4S)-analog increases lipophilicity, reducing aqueous solubility but improving membrane permeability .

Research Findings and Trends

  • Cyclobutane Derivatives : Recent studies highlight the target compound’s utility in [2+2] photocycloadditions for generating polycyclic scaffolds .
  • Trifluoromethyl Analogs : Compounds like the (3R,4S)-derivative show enhanced pharmacokinetic profiles in CNS drug candidates due to fluorine’s electron-withdrawing effects .
  • Stereochemical Impact : The (R)-configuration in hydroxypyrrolidine derivatives improves enantioselectivity in asymmetric catalysis .

Biological Activity

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS No. 2353088-17-0) is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H19NO3
Molecular Weight : 225.29 g/mol
IUPAC Name : this compound

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a tert-butyl group and a cyclobutyl moiety. This structural arrangement contributes to its biological activity.

Target of Action

This compound has been studied for its potential as an aggregation-induced emission (AIE) dye. This property suggests that it may interact with various biomolecules through aggregation mechanisms, making it useful in fluorescence-based detection systems.

Mode of Action

The AIE feature indicates that the compound may enhance fluorescence intensity upon aggregation, which can be exploited in biochemical assays and imaging techniques. This property allows for the detection of specific biomolecules in complex biological environments.

Biochemical Pathways

Research indicates that this compound may play a role in the synthesis of luminescent metal-organic frameworks (LMOFs), which are valuable in detecting nitro-containing explosives and antibiotics in aqueous media. The ability to form stable aggregates enhances its utility in these applications.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant interaction with various cellular targets. Its AIE properties have been linked to enhanced cellular imaging capabilities, allowing for better visualization of cellular processes .

Case Studies

Several case studies have highlighted the compound's potential in drug discovery and development:

  • Fragment-Based Drug Discovery (FBDD) : The compound has been utilized in FBDD approaches, where small molecular fragments are screened for their ability to bind to biological targets. Its structural complexity provides a promising scaffold for developing new therapeutics .
  • Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, although further studies are required to elucidate the exact mechanisms and efficacy .

Safety and Toxicology

While this compound shows promise in various applications, safety assessments indicate potential toxicity:

  • Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) according to safety data sheets .

Comparative Analysis

PropertyThis compoundOther Similar Compounds
Molecular Weight225.29 g/molVaries
AIE PropertiesYesLimited
Biological Target InteractionPotential enzyme inhibitionVaries
Toxicity ClassificationH302, H315Varies

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step protection/deprotection strategies. For example, analogous tert-butyl pyrrolidine derivatives are synthesized using reagents like DMAP and triethylamine in dichloromethane at 0–20°C to activate intermediates . Cyclobutyl ketone moieties may be introduced via Friedel-Crafts acylation or ketone transfer reactions. Key steps include:

  • Amine protection : Using Boc anhydride to protect the pyrrolidine nitrogen.
  • Cyclobutyl ketone formation : Oxidative methods or ketone transfer reagents.
  • Purification : Column chromatography (e.g., silica gel) with hexane/ethyl acetate gradients .

Q. What spectroscopic methods confirm the structure of this compound?

TechniqueApplicationExample Data from Analogues
¹H/¹³C NMR Confirms substituent positions and puritySplitting patterns for cyclobutyl protons
IR Identifies carbonyl (C=O) stretches~1700 cm⁻¹ for Boc and cyclobutyl ketone
HRMS Verifies molecular ion and fragmentation[M+H]⁺ peak matching theoretical mass
X-ray Resolves stereochemistry and ring geometryCrystallographic data for tert-butyl derivatives

Q. What purity standards are required, and how are they assessed?

Purity is typically ≥95% for research use, verified via:

  • HPLC/GC : Retention time matching against standards .
  • TLC : Single spot under UV visualization.
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within 0.4% of theoretical values .

Q. Why is the tert-butyl group advantageous in synthetic chemistry?

  • Protection : Stabilizes amines against nucleophilic attack.
  • Solubility : Enhances organic-phase solubility during purification.
  • Deprotection : Easily removed under acidic conditions (e.g., TFA) without side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cyclobutyl ketone formation?

  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions .
  • Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) may enhance ketone transfer efficiency.
  • Solvent selection : Anhydrous dichloromethane or THF reduces hydrolysis .
  • Workup : Quenching with aqueous NaHCO₃ stabilizes acid-sensitive intermediates .

Q. How to resolve discrepancies in NMR data during synthesis?

  • Diastereomer separation : Use chiral HPLC or recrystallization if stereocenters are present .
  • Solvent artifact identification : Compare NMR in CDCl₃ vs. DMSO-d₶ to rule out solvent peaks.
  • Dynamic effects : Variable-temperature NMR to assess conformational flexibility of the cyclobutyl ring .

Q. What strategies mitigate competing side reactions during substitution at the pyrrolidine nitrogen?

  • Base selection : Sterically hindered bases (e.g., DIPEA) reduce elimination byproducts .
  • Stoichiometry control : Limit excess electrophiles to prevent over-alkylation.
  • In situ monitoring : FTIR or LC-MS tracks reaction progress .

Q. How do computational tools aid retrosynthetic planning for this compound?

AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to predict:

  • Feasible routes : Prioritize steps with >70% reported yields.
  • Reagent compatibility : Avoid conflicting functional groups (e.g., Boc vs. ketone stability) .

Q. What stability challenges arise from the 3-oxocyclobutyl moiety?

  • Thermal sensitivity : Avoid prolonged heating >80°C to prevent ring-opening.
  • Acidic conditions : Cyclobutyl ketones may undergo retro-aldhemol reactions; use buffered deprotection .
  • Light exposure : Store in amber vials to prevent photooxidation .

Q. How to validate biological activity while minimizing compound degradation?

  • Storage : –20°C under nitrogen atmosphere.
  • Assay buffers : Use pH 7.4 PBS with 0.1% BSA to stabilize the ketone group.
  • Control experiments : Include stability checks via LC-MS at 24-hour intervals .

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